molecular formula C10H16IN3 B6616806 Bethanidine iodide CAS No. 2863-34-5

Bethanidine iodide

Cat. No.: B6616806
CAS No.: 2863-34-5
M. Wt: 305.16 g/mol
InChI Key: IBRUMPJVDPHEFZ-UHFFFAOYSA-N
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Description

Bethanidine iodide is a guanidinium derivative known for its antihypertensive properties. It functions primarily by blocking adrenergic transmission, making it effective in reducing high blood pressure. This compound is particularly noted for its ability to act as an alpha-2 adrenergic agonist, which helps in decreasing blood pressure by suppressing renin secretion and interfering with the sympathetic nervous system .

Biochemical Analysis

Biochemical Properties

Bethanidine iodide interacts with several biomolecules, including ATP-sensitive inward rectifier potassium channel 1, Alpha-2 adrenergic receptors, and Beta adrenergic receptor . It acts as an inhibitor for the ATP-sensitive inward rectifier potassium channel 1 and as an agonist for Alpha-2 adrenergic receptors . It also acts as an antagonist for Beta adrenergic receptor .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It effectively decreases blood pressure by suppressing renin secretion or interfering with the function of the sympathetic nervous system . This compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It primarily acts as an alpha2a adrenergic agonist, which effectively decreases blood pressure by suppressing renin secretion or interfering with the function of the sympathetic nervous system .

Temporal Effects in Laboratory Settings

It is known that the compound is absorbed rapidly in the gastrointestinal tract following oral administration . The half-life of this compound is approximately 9 hours .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Iodide absorption in the gastrointestinal tract is mediated by the sodium-iodide symporter (NIS), which also mediates the uptake of iodide into the thyroid follicular cell . Iodide is rapidly cleared from the circulation by the thyroid gland and kidneys .

Subcellular Localization

It is known that iodide concentrates in the thyroid gland .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bethanidine iodide can be synthesized through a multi-step process involving the reaction of guanidine with benzyl chloride under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors where guanidine and benzyl chloride are mixed in the presence of a solvent and catalyst. The reaction mixture is then heated to a specific temperature to ensure complete reaction. The product is purified through crystallization and filtration processes to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Bethanidine iodide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized guanidinium derivatives, while substitution reactions can produce a range of substituted bethanidine compounds.

Scientific Research Applications

Bethanidine iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study guanidinium chemistry and its interactions with various reagents.

    Biology: Researchers use this compound to investigate its effects on adrenergic receptors and its potential as a therapeutic agent.

    Medicine: Its primary application is in the treatment of hypertension, where it helps manage high blood pressure.

    Industry: this compound is used in the development of antihypertensive drugs and other pharmaceutical formulations.

Comparison with Similar Compounds

    Guanethidine: Another guanidinium derivative used for hypertension but with a different mechanism of action.

    Methyldopa: An antihypertensive agent that works by different pathways compared to bethanidine iodide.

    Phenoxybenzamine: A non-selective alpha-adrenergic antagonist used for similar therapeutic purposes.

Uniqueness: this compound is unique in its specific action as an alpha-2 adrenergic agonist, which distinguishes it from other antihypertensive agents that may act through different mechanisms or target different receptors.

This compound continues to be a valuable compound in both research and clinical settings due to its specific pharmacological properties and effectiveness in managing hypertension.

Properties

IUPAC Name

1-benzyl-2,3-dimethylguanidine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.HI/c1-11-10(12-2)13-8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3,(H2,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRUMPJVDPHEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NCC1=CC=CC=C1.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182803
Record name 2-Benzyl-1,3-dimethylguanidine monohydriodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2863-34-5
Record name Guanidine, N,N′′-dimethyl-N′-(phenylmethyl)-, hydriodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2863-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-1,3-dimethylguanidine monohydriodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002863345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzyl-1,3-dimethylguanidine monohydriodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzyl-1,3-dimethylguanidine monohydriodide
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